3,5-Dimethy-DL-Phenylalanine
Description
3,5-Dimethyl-DL-Phenylalanine (C₁₁H₁₅NO₂, MW 193.24 g/mol) is a synthetic phenylalanine derivative characterized by methyl substituents at the 3- and 5-positions of the aromatic ring (Figure 1). The "DL" designation indicates it is a racemic mixture of D- and L-enantiomers, distinguishing it from naturally occurring L-phenylalanine. This compound lacks a disclosed CAS number, complicating its traceability in regulatory or commercial contexts . Its applications are inferred from structural parallels to other phenylalanine derivatives, such as roles in peptide synthesis or as a building block for chiral catalysts.
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include halogenated, hydroxylated, and methoxylated phenylalanine derivatives. Substituent type and position critically influence physicochemical properties and applications:
Key Observations:
- Hydrophobicity vs. Solubility : Methyl and methoxy groups increase hydrophobicity compared to hydroxyl or iodine substituents, reducing aqueous solubility .
- Stereochemical Impact : The racemic DL-form of 3,5-dimethylphenylalanine may exhibit reduced biological activity compared to enantiomerically pure derivatives like 3,5-dihydroxy-L-phenylalanine, as enzymes often favor specific stereoisomers .
- Reactivity : Fluorine atoms in 3,5-difluoro-DL-phenylalanine enhance metabolic stability and resistance to enzymatic degradation compared to methyl groups, making fluorinated analogs preferable in drug design .
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